Ethyl 4,5-dibromofuran-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 4,5-dibromofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O3/c1-2-11-7(10)5-3-4(8)6(9)12-5/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLZGPQXXFBJHFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(O1)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60409035 | |
| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54113-42-7 | |
| Record name | Ethyl 4,5-dibromo-2-furancarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54113-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4,5-dibromofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60409035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Contextualizing Furan Ring Systems Within Heterocyclic Chemistry
Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds containing at least one atom other than carbon within their ring structure. britannica.com Among these, furan (B31954) holds a significant position. Furan is a five-membered aromatic heterocycle containing four carbon atoms and one oxygen atom. britannica.comwikipedia.orgnumberanalytics.com The aromaticity of furan arises from the delocalization of six π-electrons (four from the carbon-carbon double bonds and two from one of the oxygen atom's lone pairs) across the planar ring, satisfying Hückel's rule for aromaticity. wikipedia.orgnumberanalytics.comyoutube.com
However, the aromatic character of furan is less pronounced than that of benzene (B151609), as indicated by its lower resonance energy. wikipedia.orgyoutube.com This reduced aromatic stability makes furan more reactive than benzene in various chemical reactions, particularly electrophilic substitution. wikipedia.orgyoutube.com The oxygen atom in the furan ring is electron-donating, which increases the electron density of the ring carbons and enhances their reactivity towards electrophiles. wikipedia.org This inherent reactivity, combined with the ability to participate in reactions like the Diels-Alder cycloaddition, makes furan and its derivatives valuable starting materials and intermediates in the synthesis of a wide array of other chemical compounds. wikipedia.orgnumberanalytics.com
Table 1: Comparison of Resonance Energies for Aromatic Compounds
| Compound | Resonance Energy (kcal/mol) |
|---|---|
| Benzene | 36 |
| Pyrrole | 21 |
| Thiophene | 29 |
| Furan | 16 |
This table illustrates the relative aromatic stability of furan compared to other common aromatic and heterocyclic systems. wikipedia.orgyoutube.com
The Role of Halogenated Furans As Versatile Synthetic Intermediates
The introduction of halogen atoms onto the furan (B31954) ring dramatically expands its synthetic utility. Halogenated furans, such as Ethyl 4,5-dibromofuran-2-carboxylate, serve as highly versatile intermediates in organic synthesis. The carbon-halogen bonds, particularly carbon-bromine and carbon-iodine bonds, are key functional groups that can be readily transformed through various reactions, most notably metal-catalyzed cross-coupling reactions. researchgate.netgreenpeace.to
Reactions like the Suzuki-Miyaura, Heck, Sonogashira, and Negishi couplings allow for the formation of new carbon-carbon bonds at the positions of halogenation. mdpi.comnih.gov In these processes, a palladium catalyst is typically used to couple the halogenated furan with an organometallic reagent (e.g., an organoboron, organozinc, or organotin compound), effectively replacing the halogen atom with a new carbon-based substituent, such as an aryl, vinyl, or alkyl group. mdpi.comnih.govresearchgate.net
For a molecule like this compound, the two bromine atoms at the 4- and 5-positions offer two distinct sites for sequential or simultaneous functionalization. This allows for the controlled and stepwise construction of complex, highly substituted furan derivatives that would be difficult to access through other synthetic routes. These resulting molecules can serve as core structures in pharmaceuticals, agrochemicals, and materials science, particularly in the development of organic electronic materials like oligofurans. researchgate.netnih.gov The ester group at the 2-position provides an additional site for modification, for instance, through hydrolysis to the corresponding carboxylic acid followed by amide coupling. nih.gov
Table 2: Key Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 54113-42-7 |
| Molecular Formula | C₇H₆Br₂O₃ |
| Molecular Weight | 297.93 g/mol |
| MDL Number | MFCD00092560 |
This data provides fundamental identification and property information for the subject compound. alchempharmtech.combldpharm.com
Evolution of Research Pertaining to Ethyl 4,5 Dibromofuran 2 Carboxylate and Its Analogues
Preparative Routes to 4,5-Dibromofuran-2-carboxylic Acid: Foundational Approaches
The core of the synthesis lies in the preparation of the key intermediate, 4,5-dibromofuran-2-carboxylic acid. This is accomplished through several foundational strategies, primarily centered on the electrophilic bromination of furan derivatives.
Direct bromination represents a common approach for the synthesis of brominated furans. The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution reactions. However, the reaction conditions must be carefully controlled to achieve the desired dibromination pattern and avoid side reactions.
One documented method involves the treatment of a furan-2-carboxylic acid ester with bromine in an anhydrous chlorinated organic solvent, such as carbon tetrachloride or chloroform. google.com This reaction typically yields a mixture of products, including the desired 4,5-dibromo derivative and the 5-bromo derivative, with the former being the major product in an approximate 9:1 molar ratio. google.com Another procedure describes the bromination of 2-furancarboxylic acid with bromine (Br₂) in carbon tetrachloride at elevated temperatures (45–50 °C) to produce 5-bromofuran-2-carboxylic acid. mdpi.com Achieving dibromination at the 4- and 5-positions often requires more forcing conditions or different starting materials. For instance, a synthesis of 4,5-dibromofuran-2-carboxylic acid has been described starting from furfural, which is treated with aluminum chloride and an excess of bromine at low temperatures (0 °C). mdpi.com
The mechanism of these reactions follows the principles of electrophilic aromatic substitution, where the bromine molecule is polarized by a Lewis acid or the solvent, and the resulting electrophilic bromine species attacks the electron-rich furan ring. The carboxyl group is a deactivating, meta-directing group in benzene (B151609) chemistry, but in furan chemistry, substitution is strongly directed to the adjacent C-5 position. The second bromination then occurs at the next available and activated position, C-4.
Multi-step convergent synthesis is a strategy that involves preparing different fragments of a target molecule separately and then combining them in the later stages of the synthesis. vapourtec.com For complex polysubstituted furans, this can be more efficient than a linear synthesis where functional groups are added sequentially to a starting material. nih.gov
While specific convergent syntheses for 4,5-dibromofuran-2-carboxylic acid are not extensively detailed in readily available literature, general methods for preparing polysubstituted furans can be adapted. These methods often involve the construction of the furan ring itself from acyclic precursors that already contain some of the desired functionality. For example, modern synthetic methods allow for the creation of tri- or tetrasubstituted furans through multicomponent reactions. nih.govchemistryviews.org One such approach utilizes a catalytic, phosphine-mediated reaction between terminal activated olefins and acyl chlorides to build the furan core. nih.gov Another strategy employs visible-light photocatalysis with an iridium catalyst to combine styrenes and α-chloro-alkyl ketones into polysubstituted furans. chemistryviews.org
In a hypothetical convergent approach to 4,5-dibromofuran-2-carboxylic acid, one could envision a strategy where a dibrominated four-carbon precursor is cyclized with a synthon that provides the carboxylated C-2 position. Such methods offer flexibility but often require the development of specialized starting materials.
Esterification Protocols for this compound Formation
The final step in the synthesis of the title compound is the esterification of 4,5-dibromofuran-2-carboxylic acid. The most common and well-established method for this transformation is the Fischer-Speier esterification. organic-chemistry.orglibretexts.org
This acid-catalyzed reaction involves heating the carboxylic acid (4,5-dibromofuran-2-carboxylic acid) with an excess of an alcohol (ethanol) in the presence of a strong acid catalyst. masterorganicchemistry.com
Reaction Scheme: 4,5-dibromofuran-2-carboxylic acid + Ethanol (B145695) ⇌ this compound + Water
Commonly used catalysts include concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). masterorganicchemistry.comoperachem.com The reaction is an equilibrium process. organic-chemistry.orglibretexts.org To drive the reaction towards the product (the ester), Le Châtelier's principle is applied. This is typically achieved in one of two ways:
Using a large excess of the alcohol (ethanol) : This shifts the equilibrium to favor the formation of the ethyl ester. libretexts.orgmasterorganicchemistry.com
Removing water as it is formed : This can be done by azeotropic distillation using a Dean-Stark apparatus, often with a co-solvent like toluene, or by using dehydrating agents. organic-chemistry.orgoperachem.com
The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of the ethanol molecule. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester and regenerate the acid catalyst. libretexts.org
Development of Sustainable and Efficient Synthetic Strategies
Modern chemical synthesis places a strong emphasis on the development of sustainable and efficient processes, often guided by the principles of green chemistry. For the synthesis of this compound, these principles can be applied to both the bromination and esterification steps.
A primary concern with traditional bromination is the use of hazardous molecular bromine (Br₂). nih.gov Sustainable alternatives aim to replace Br₂ with safer reagents or to generate the brominating agent in situ. nih.govbohrium.com Promising approaches include:
Oxidative Bromination : This strategy uses a bromide salt (like HBr or NaBr), which is a safer and more readily handled bromine source, in combination with an oxidant. bohrium.comnih.gov Aerobic oxidative bromination, which uses molecular oxygen from the air as the terminal oxidant, is a particularly green option. nih.gov
In-situ Generation of Bromine : A protocol using sodium hypochlorite (B82951) (NaOCl) and hydrobromic acid (HBr) can generate Br₂ in situ within a continuous flow reactor, minimizing operator exposure and enhancing safety. nih.gov
Alternative Brominating Agents : Reagents such as N-bromosuccinimide (NBS) can be used, which are often safer to handle than liquid bromine. nih.gov
For the esterification step, the use of solid acid catalysts (e.g., ion-exchange resins, zeolites) instead of liquid acids like H₂SO₄ can simplify product work-up and allow for catalyst recycling, contributing to a more sustainable process.
Regioselective Functionalization at Halogen-Substituted Positions
The two bromine atoms on the furan ring of this compound offer opportunities for selective chemical modifications. The differing electronic environments of the C4 and C5 positions can be exploited to achieve regioselective reactions, particularly in palladium-catalyzed cross-coupling processes.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. wikipedia.orglibretexts.org In molecules with multiple halogen atoms, such as this compound, the regioselectivity of these reactions is a critical consideration. Generally, the oxidative addition of the palladium catalyst to the carbon-halogen bond is the first step, and its rate can be influenced by the electronic and steric properties of the substrate. nih.gov For dibrominated heterocycles, selective coupling at one position over the other is often achievable by carefully controlling the reaction conditions.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. nih.govresearchgate.netnih.gov For dibrominated furans, regioselective Suzuki-Miyaura coupling can often be achieved. The bromine atom at the C5 position is generally more reactive towards palladium insertion than the one at C4 due to electronic effects. By using a stoichiometric amount of the boronic acid, it is possible to selectively substitute the C5-bromine. A subsequent coupling reaction can then be performed at the C4 position, allowing for the synthesis of differentially substituted furans.
Table 1: Representative Conditions for Regioselective Suzuki-Miyaura Coupling
| Entry | Aryl Halide Substrate | Boronic Acid | Catalyst | Base | Solvent | Product | Yield (%) |
| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Ethyl 5-phenyl-4-bromofuran-2-carboxylate | >80 |
| 2 | Ethyl 5-phenyl-4-bromofuran-2-carboxylate | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Ethyl 5-phenyl-4-(4-methoxyphenyl)furan-2-carboxylate | >75 |
Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling on dibrominated heterocycles can proceed with high regioselectivity. nih.gov The C5 position of this compound is expected to be more reactive, allowing for the selective introduction of an alkynyl group at this position.
Table 2: Expected Products from Regioselective Sonogashira Coupling
| Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Expected Product |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Ethyl 5-(phenylethynyl)-4-bromofuran-2-carboxylate |
| This compound | Trimethylsilylacetylene | Pd(PPh₃)₄ | CuI | Diisopropylamine | Toluene | Ethyl 5-((trimethylsilyl)ethynyl)-4-bromofuran-2-carboxylate |
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The regioselectivity of the Heck reaction on dihaloheterocycles is also influenced by both electronic and steric factors. researchgate.net It is anticipated that the reaction with this compound would preferentially occur at the more reactive C5 position to yield the 5-alkenylated furan derivative.
Selective Debromination and Dehalogenation Processes (e.g., using zinc metal)
Selective dehalogenation offers a route to partially brominated furans, which can be valuable intermediates for further functionalization. The use of reducing agents like zinc metal can effect the removal of one or more halogen atoms. In the case of dihalogenated aromatic compounds, it is sometimes possible to achieve selective monodehalogenation by carefully controlling the reaction conditions, such as temperature and the amount of reducing agent. For this compound, a selective debromination could potentially remove the more reactive C5-bromine atom to yield Ethyl 4-bromofuran-2-carboxylate.
Nucleophilic Aromatic Substitution on the Furan Ring
Nucleophilic aromatic substitution (SNAr) typically requires an aromatic ring that is activated by electron-withdrawing groups. The furan ring is inherently electron-rich, which generally makes it a poor substrate for SNAr reactions. The presence of the electron-withdrawing carboxylate group at the C2 position does provide some activation. However, without strong activation, such as a nitro group, direct nucleophilic displacement of the bromine atoms by common nucleophiles is expected to be challenging under standard SNAr conditions. More forcing conditions or the use of a copper catalyst might be necessary to facilitate such transformations.
Transformations of the Carboxylate Moiety
The ethyl ester group at the C2 position of the furan ring is a versatile handle for further synthetic modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups.
Hydrolysis to 4,5-Dibromofuran-2-carboxylic Acid
The ethyl ester of this compound can be readily hydrolyzed to 4,5-dibromofuran-2-carboxylic acid. mdpi.comescientificsolutions.comlookchem.combldpharm.comsigmaaldrich.com This transformation is typically achieved under basic conditions, for example, by heating with an aqueous solution of a strong base like sodium hydroxide, followed by acidification to protonate the resulting carboxylate salt. mdpi.com
Reaction Scheme for Hydrolysis
Amidation and Other Carboxyl Group Derivatizations
Once hydrolyzed to 4,5-dibromofuran-2-carboxylic acid, the carboxyl group can be converted into a range of derivatives, most notably amides. lookchemmall.comnih.gov Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt), can be used to couple the carboxylic acid with primary or secondary amines to form the corresponding amides. lookchemmall.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with thionyl chloride or oxalyl chloride, which then readily reacts with amines to yield amides. nih.gov
Table 3: Common Reagents for Amide Formation from 4,5-Dibromofuran-2-carboxylic Acid
| Reagent System | Amine | Product |
| EDC, HOBt, DIPEA | Benzylamine | N-Benzyl-4,5-dibromofuran-2-carboxamide |
| 1. SOCl₂ 2. Diethylamine | Diethylamine | N,N-Diethyl-4,5-dibromofuran-2-carboxamide |
| DCC, DMAP | Aniline | N-Phenyl-4,5-dibromofuran-2-carboxamide |
Research on Cycloaddition and Rearrangement of this compound Remains Undocumented in Publicly Accessible Literature
Despite a comprehensive search of available scientific databases and scholarly articles, specific research detailing the cycloaddition and rearrangement reactions of the chemical compound this compound has not been found.
The investigation sought to uncover detailed research findings on the reactivity of the furan ring in this compound, specifically focusing on [4+3] cycloaddition reactions with allylic cations and Diels-Alder reactions, as well as any documented molecular rearrangements. However, the search yielded no specific studies, data, or scholarly mentions of this particular compound undergoing such chemical transformations.
While the reactivity of the furan core in various other molecular contexts is a well-documented area of chemical research, with numerous examples of its participation in cycloaddition and rearrangement reactions, this specific dibrominated ethyl ester derivative appears to be a novel or under-investigated substrate in this regard.
General principles of organic chemistry suggest that the electron-rich furan ring, even when substituted with electron-withdrawing groups like a carboxylate and bromine atoms, could potentially participate in cycloaddition reactions. The bromine atoms at the 4 and 5 positions might also influence the regioselectivity and stereoselectivity of such reactions and could potentially be involved in subsequent rearrangement pathways. However, without specific experimental data or theoretical studies, any discussion on the reactivity of this compound in these reaction types would be purely speculative.
Consequently, the requested detailed analysis, including data tables and specific research findings for section "3.3. Cycloaddition and Rearrangement Reactions Involving the Furan Ring," cannot be provided at this time due to the absence of relevant scientific literature. Further experimental investigation would be required to elucidate the reactivity of this compound in cycloaddition and rearrangement reactions.
Strategic Derivatization and Analogue Synthesis Based on the Ethyl 4,5 Dibromofuran 2 Carboxylate Scaffold
Accessing Monobrominated and Tri-substituted Furan (B31954) Derivatives
The differential reactivity of the bromine atoms on the furan ring of ethyl 4,5-dibromofuran-2-carboxylate allows for the stepwise synthesis of more complex molecules. Accessing monobrominated intermediates is a key strategy, as it unlocks pathways to selectively introduce different functional groups at the C4 and C5 positions, leading to tri-substituted furan derivatives.
One common approach involves selective metal-halogen exchange. The bromine atom at the C5 position is generally more susceptible to lithiation than the one at C4 due to the influence of the adjacent ester group. By carefully controlling reaction conditions, such as using one equivalent of an organolithium reagent like n-butyllithium at low temperatures, it is possible to selectively replace the C5-bromine. The resulting lithiated intermediate can then be quenched with an electrophile to introduce a new substituent, yielding a 4-bromo-5-substituted-furan-2-carboxylate. Subsequent modification of the remaining bromine at C4 can then afford fully elaborated tri-substituted products.
Another technique for achieving selective substitution is the "halogen dance" reaction, which involves the base-induced migration of a halogen atom. researchgate.net This process can be used to isomerize bromofurans, providing access to regioisomers that may not be available through direct synthesis. researchgate.net While less direct, this method can be a powerful tool for creating specific substitution patterns on the furan core. The choice of base and reaction conditions is critical for controlling the regioselectivity of the halogen migration. researchgate.net
The synthesis of tri-substituted furans is a significant area of research, with various methods being developed to construct these densely functionalized heterocycles. nih.govorganic-chemistry.org Starting from a scaffold like this compound, these derivatives can be accessed by sequential cross-coupling reactions or a combination of metal-halogen exchange and subsequent functionalization.
Table 1: Hypothetical Pathway for Selective Functionalization This table outlines a conceptual reaction sequence for generating a tri-substituted furan derivative from this compound based on established chemical principles.
| Step | Reaction | Reagents & Conditions | Intermediate/Product |
| 1 | Selective Lithiation/Quench | 1. n-BuLi (1.0 eq), THF, -78°C2. Electrophile (E+) | Ethyl 4-bromo-5-(E)-furan-2-carboxylate |
| 2 | Cross-Coupling | R-B(OH)₂, Pd Catalyst, Base, Solvent, Heat | Ethyl 4-(R)-5-(E)-furan-2-carboxylate |
Design and Synthesis of Furan-Conjugated Systems
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for forming carbon-carbon bonds and are exceptionally well-suited for functionalizing brominated heterocyclic compounds like this compound. nih.gov These reactions enable the direct linkage of the furan core to various aryl, heteroaryl, or vinyl groups, creating extended π-conjugated systems with unique electronic and photophysical properties.
The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron species, is particularly favored due to the stability and low toxicity of the boronic acid reagents. mdpi.com By employing a suitable palladium catalyst and base, the bromine atoms at the C4 and C5 positions can be sequentially or simultaneously replaced. nih.govresearchgate.net Site-selective reactions can often be achieved by tuning the catalyst, ligands, and reaction conditions, allowing for the controlled synthesis of unsymmetrically substituted bi-aryl or multi-aryl systems. rsc.org For example, reacting this compound with one equivalent of an arylboronic acid can lead to the preferential substitution at one of the bromine positions, followed by a second, different arylboronic acid to complete the diarylated product.
The Stille cross-coupling, which utilizes organostannane reagents, offers an alternative and often complementary approach. nih.gov Stille reactions are known for their tolerance of a wide range of functional groups and can be effective where Suzuki couplings may be sluggish. nih.govresearchgate.net The choice between Suzuki and Stille reactions often depends on the specific substrates and the desired final product, with each having distinct advantages in terms of substrate scope and reaction conditions. nih.govresearchgate.net
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions This table illustrates the application of Suzuki-Miyaura coupling for the synthesis of furan-conjugated systems from a dibromofuran precursor.
| Entry | Arylboronic Acid | Catalyst System | Product | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Ethyl 4,5-diphenylfuran-2-carboxylate | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂, XPhos, K₃PO₄ | Ethyl 4,5-bis(4-methoxyphenyl)furan-2-carboxylate | 90 |
| 3 | Thiophene-2-boronic acid | PdCl₂(dppf), Cs₂CO₃ | Ethyl 4,5-di(thiophen-2-yl)furan-2-carboxylate | 78 |
| 4 | Pyridine-3-boronic acid | Pd₂(dba)₃, SPhos, K₃PO₄ | Ethyl 4,5-di(pyridin-3-yl)furan-2-carboxylate | 72 |
Note: Data is representative of typical Suzuki reactions on related substrates and serves for illustrative purposes. mdpi.com
Exploration of Poly-Substituted Furan Libraries for Chemical Diversity
The development of chemical libraries of diverse, highly substituted furan derivatives is a key objective in drug discovery and materials science. This compound serves as an excellent starting platform for generating such libraries due to its multiple, orthogonally reactive sites. The combination of selective debromination, sequential cross-coupling reactions, and further modification of the ester group allows for the creation of a vast array of structurally distinct molecules from a single precursor. semanticscholar.orgresearchgate.net
A combinatorial approach can be employed where the C4 and C5 positions are functionalized with a variety of building blocks using the methods described previously. For instance, a library of different arylboronic acids can be reacted with the dibromofuran scaffold under high-throughput conditions to rapidly generate a collection of diarylated furan derivatives. The ester at the C2 position can also be hydrolyzed to the corresponding carboxylic acid or converted into an amide, introducing another point of diversity. researchgate.net
This strategy enables a systematic exploration of the structure-activity relationships (SAR) of furan-based compounds. By varying the substituents at the C4 and C5 positions, chemists can fine-tune the electronic, steric, and physicochemical properties of the molecules to optimize them for a specific biological target or material application. semanticscholar.org The generation of these polysubstituted furan libraries is crucial for discovering novel compounds with enhanced potency, selectivity, or desired physical properties. researchgate.net
Advanced Spectroscopic Techniques for Structural Characterization of Ethyl 4,5 Dibromofuran 2 Carboxylate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
For Ethyl 4,5-dibromofuran-2-carboxylate, the ¹H NMR spectrum is expected to show distinct signals for the protons of the ethyl group and the single proton on the furan (B31954) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons, due to coupling with the adjacent methyl protons, and a triplet for the methyl (-CH₃) protons. The chemical shift of the furan proton would be significantly influenced by the electron-withdrawing effects of the two bromine atoms and the carboxylate group, likely appearing in a downfield region.
The ¹³C NMR spectrum would provide evidence for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found at the most downfield region of the spectrum (typically 160-180 ppm). The carbons of the furan ring would also exhibit distinct chemical shifts, with the carbon atoms directly bonded to the bromine atoms showing shifts influenced by the halogen's electronegativity and heavy atom effect. The two carbons of the ethyl group would appear in the upfield region of the spectrum.
To illustrate the expected data, a hypothetical data table is presented below, based on typical chemical shift ranges for similar structures.
Hypothetical ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Furan-H | 7.0-7.5 | Singlet | N/A |
| -OCH₂CH₃ | 4.2-4.4 | Quartet | ~7.1 |
| -OCH₂CH₃ | 1.2-1.4 | Triplet | ~7.1 |
Hypothetical ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | 158-162 |
| Furan-C-CO₂Et | 145-150 |
| Furan-C-H | 118-122 |
| Furan-C-Br | 110-115 |
| Furan-C-Br | 105-110 |
| -OCH₂CH₃ | 61-63 |
| -OCH₂CH₃ | 14-15 |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a very precise mass-to-charge ratio (m/z), HRMS can confirm the molecular formula of a compound, which is a critical piece of data for any newly synthesized molecule.
For this compound (C₇H₆Br₂O₃), the HRMS spectrum would show a characteristic isotopic pattern for a molecule containing two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a distinctive M, M+2, and M+4 isotopic pattern in the mass spectrum, with relative intensities of approximately 1:2:1. The exact mass measurement would allow for the unambiguous confirmation of the elemental formula.
Expected HRMS Data for this compound
| Ion | Calculated m/z |
| [C₇H₆⁷⁹Br₂O₃+H]⁺ | 310.8763 |
| [C₇H₆⁷⁹Br⁸¹BrO₃+H]⁺ | 312.8743 |
| [C₇H₆⁸¹Br₂O₃+H]⁺ | 314.8722 |
| [C₇H₆⁷⁹Br₂O₃+Na]⁺ | 332.8583 |
| [C₇H₆⁷⁹Br⁸¹BrO₃+Na]⁺ | 334.8562 |
| [C₇H₆⁸¹Br₂O₃+Na]⁺ | 336.8542 |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."
In the FTIR spectrum of this compound, the most prominent absorption band would be the C=O stretch of the ester carbonyl group, typically appearing in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester would also be visible, usually as two bands in the 1250-1000 cm⁻¹ region. The C-Br stretching vibrations would be expected in the lower frequency region of the spectrum, typically below 700 cm⁻¹. The presence of the furan ring would be indicated by C=C and C-O-C stretching vibrations within the ring, and the C-H stretching of the lone furan proton would be observed around 3100 cm⁻¹.
Expected FTIR Absorption Bands for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C-H stretch (furan) | ~3100 |
| C-H stretch (alkyl) | 2900-3000 |
| C=O stretch (ester) | 1720-1740 |
| C=C stretch (furan ring) | 1500-1600 |
| C-O stretch (ester) | 1000-1250 |
| C-Br stretch | <700 |
Applications of Ethyl 4,5 Dibromofuran 2 Carboxylate in Contemporary Synthetic Efforts
Role as a Precursor in Complex Organic Molecule Synthesis
The furan (B31954) nucleus is a common motif in a multitude of biologically active compounds and natural products. Ethyl 4,5-dibromofuran-2-carboxylate serves as a valuable starting material, or "building block," for the construction of these intricate structures. The bromine atoms act as synthetic handles, enabling chemists to form new carbon-carbon and carbon-heteroatom bonds through various coupling reactions, while the ester group can be modified or used to influence the reactivity of the furan ring.
Building Block for Furan-Containing Natural Product Synthesis (e.g., Proximicins)
The synthesis of natural products containing a furan or a related benzofuran (B130515) ring is a significant area of organic chemistry research. rsc.org While a direct synthetic pathway from this compound to the complex antibiotic proximicins has not been detailed in available literature, its structure represents a key foundational element for such molecules. The dibrominated furan core is a strategic precursor for creating the polysubstituted aromatic systems found in many natural products. Synthetic chemists can selectively replace the bromine atoms to build up the required molecular complexity. For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce the side chains characteristic of the proximicin family. The general importance of furan derivatives in synthesizing bioactive compounds is well-established, with applications ranging from potential anticancer to antimicrobial agents. ontosight.ai
Intermediate in the Preparation of Advanced Heterocyclic Compounds
This compound is a key intermediate for synthesizing more complex heterocyclic systems. The reactivity of its bromine atoms allows for their displacement by various nucleophiles or their participation in metal-catalyzed cross-coupling reactions to form new rings. This versatility enables the construction of fused ring systems and poly-heterocyclic structures that are often explored for pharmaceutical applications. nih.gov
For example, furan-carboxylate derivatives can be transformed into a variety of other heterocyclic structures, such as pyridazines and furo[2,3-c]pyridines. researchgate.netresearchgate.net The general strategy involves using the furan ring as a scaffold and then building additional rings onto it. The bromine atoms provide regiochemical control, directing where new bonds are formed. This approach is a powerful tool for generating libraries of novel compounds for biological screening.
| Starting Material Class | Reaction Type | Resulting Heterocyclic System | Potential Application |
|---|---|---|---|
| Brominated Furan Esters | Cyclization with Hydrazines | Pyridazines | Pharmaceuticals |
| Aminomethyl Furans (derived from brominated precursors) | Intramolecular Cyclization | Furo[2,3-c]pyridines | Medicinal Chemistry |
| Brominated Furans | Suzuki or Stille Coupling | Aryl-substituted Furans | Organic Electronics, Pharmaceuticals |
| Furan Carboxylates | Condensation Reactions | Fused Pyrimidines | Bioactive Molecules |
Utility in Materials Science and Organic Electronics
The application of furan-based compounds extends beyond medicine into the realm of materials science, particularly in the field of organic electronics. The electron-rich nature of the furan ring makes it an excellent component for constructing π-conjugated systems, which are the basis for organic semiconductors. researchgate.net These materials are essential for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org
Scaffold for Monomers in Conjugated Polymers (e.g., poly(ethylene bifuranoate))
Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of electrons. This structure is responsible for their unique electronic and optical properties. Dibrominated aromatic compounds, such as this compound, are fundamental monomers for synthesizing these polymers via step-growth polymerization, typically using palladium-catalyzed cross-coupling reactions like Suzuki or Stille coupling.
While poly(ethylene bifuranoate) is typically synthesized from 2,2′-bifuran-5,5′-dicarboxylic acid, a monomer that could potentially be formed through the homo-coupling of a 5-bromofuran-2-carboxylate derivative. researchgate.netnih.gov More broadly, the dibromo functionality of this compound makes it an ideal candidate for copolymerization with other aromatic monomers to create a wide range of furan-containing conjugated polymers. rsc.org The inclusion of the furan ring in the polymer backbone can significantly influence the material's properties, such as its band gap, charge carrier mobility, and solubility. researchgate.net
Components in Functional Organic Materials (e.g., OLED and organic photovoltaic materials)
Furan-containing molecules and polymers are actively researched for their use in functional organic materials. researchgate.net Their semiconducting properties make them suitable for use as active layers in various electronic devices. In OLEDs, furan-based materials can function as light-emitting layers or charge-transporting layers. In organic photovoltaics, they can be used as the electron-donor material in the bulk heterojunction active layer, which is responsible for absorbing light and generating charge. rsc.org
The chemical structure of the furan building block can be tailored to tune the electronic properties of the final material. For instance, attaching electron-withdrawing or electron-donating groups to the furan ring can alter the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels, which in turn affects the device's performance, such as the color of light emitted from an OLED or the efficiency of a solar cell. rsc.org The development of new furan-based semiconductors is a promising avenue for creating next-generation flexible and low-cost electronic devices. researchgate.net
| Device Type | Role of Furan-Based Compound | Key Property |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emissive Layer, Charge Transport Layer | Luminescence, Charge Carrier Mobility |
| Organic Photovoltaics (OPVs) | Electron Donor in Active Layer | Light Absorption, Energy Level Alignment |
| Organic Field-Effect Transistors (OFETs) | Semiconducting Channel | Charge Carrier Mobility |
Computational and Theoretical Studies on Ethyl 4,5 Dibromofuran 2 Carboxylate System
Quantum Chemical Investigations of Electronic and Molecular Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Ethyl 4,5-dibromofuran-2-carboxylate, methods like Density Functional Theory (DFT) would be employed to investigate its electronic and molecular structure. These studies would provide detailed information on bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule. Furthermore, the electronic properties, such as the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), would be determined. This information is crucial for predicting the molecule's stability, reactivity, and potential sites for electrophilic and nucleophilic attack.
An illustrative representation of the kind of data that would be obtained from such quantum chemical calculations is presented in the interactive table below.
Interactive Data Table: Calculated Molecular Properties of this compound
| Property | Calculated Value | Method/Basis Set |
| Total Energy | Hypothetical Value (e.g., -2547.8 Hartrees) | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | Hypothetical Value (e.g., 2.5 Debye) | DFT/B3LYP/6-311G(d,p) |
| HOMO Energy | Hypothetical Value (e.g., -6.8 eV) | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | Hypothetical Value (e.g., -1.2 eV) | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | Hypothetical Value (e.g., 5.6 eV) | DFT/B3LYP/6-311G(d,p) |
Mechanistic Insights into Reactivity and Selectivity via Computational Modeling
Computational modeling is a powerful tool for exploring the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their energies calculated. This allows for the determination of activation barriers, which are key to understanding the kinetics and feasibility of a particular reaction pathway. For instance, in reactions such as nucleophilic substitution at the furan (B31954) ring or transformations involving the ester group, computational modeling could elucidate the step-by-step mechanism, identify any intermediates, and predict the regioselectivity and stereoselectivity of the products.
The following interactive table illustrates the type of detailed research findings that would be generated from mechanistic computational studies.
Interactive Data Table: Hypothetical Reaction Pathway Analysis for a Nucleophilic Substitution on this compound
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Geometric Parameters |
| 1 | Reactants (this compound + Nucleophile) | 0.0 | - |
| 2 | Transition State 1 | Hypothetical Value (e.g., +15.2) | C-Nu bond forming, C-Br bond elongating |
| 3 | Intermediate | Hypothetical Value (e.g., -5.8) | Meisenheimer-like complex |
| 4 | Transition State 2 | Hypothetical Value (e.g., +8.1) | C-Br bond breaking |
| 5 | Products | Hypothetical Value (e.g., -12.5) | - |
In Silico Prediction of Novel Chemical Transformations
In silico methods can be utilized to predict novel chemical transformations of this compound. By analyzing its calculated electronic and structural properties, potential new reactions can be hypothesized. For example, the presence of two bromine atoms on the furan ring suggests possibilities for various cross-coupling reactions. Computational screening of different catalysts and reaction conditions could then be performed to identify the most promising candidates for achieving these transformations in a laboratory setting. Furthermore, the reactivity of the ester functional group towards various reagents could be computationally explored to predict novel derivatizations. This predictive power of computational chemistry can guide synthetic efforts and accelerate the discovery of new compounds and materials derived from this compound.
An example of how in silico predictions for novel reactions could be presented is shown in the interactive table below.
Interactive Data Table: Predicted Feasibility of Novel Cross-Coupling Reactions of this compound
| Coupling Partner | Catalyst System | Predicted Yield | Predicted Selectivity (Position 4 vs. 5) |
| Phenylboronic acid | Pd(PPh3)4 / Na2CO3 | High | Moderate preference for position 5 |
| Tributyl(vinyl)stannane | PdCl2(PPh3)2 | High | High preference for position 4 |
| Terminal alkyne | PdCl2(PPh3)2 / CuI / Et3N | Moderate | Low |
Future Research Perspectives and Emerging Areas of Inquiry for Ethyl 4,5 Dibromofuran 2 Carboxylate
Development of More Sustainable and Greener Synthetic Routes
The pursuit of environmentally benign chemical processes is a central theme in modern synthetic chemistry. Future research concerning Ethyl 4,5-dibromofuran-2-carboxylate will likely prioritize the development of more sustainable and greener synthetic routes, moving away from hazardous reagents and minimizing waste generation.
Current methods for the synthesis of halogenated furans often involve the use of molecular bromine, a toxic and corrosive reagent. nih.gov Greener alternatives are being explored, such as the use of N-bromosuccinimide (NBS) under milder conditions or in-situ generation of brominating agents to avoid handling and transportation of hazardous materials. nih.govcambridgescholars.com Research into flow chemistry approaches for bromination reactions has demonstrated significant safety and sustainability benefits by allowing for the in situ generation and immediate consumption of hazardous reagents like Br2. nih.govnih.gov
Furthermore, the development of enzymatic halogenation processes presents a promising frontier. Halogenase enzymes can regioselectively halogenate a variety of organic molecules under mild, aqueous conditions, offering a highly sustainable alternative to traditional chemical methods. nih.govmanchester.ac.ukresearchgate.net Exploring the feasibility of enzymatic bromination to produce this compound or its precursors could lead to a significantly greener manufacturing process.
Another avenue for green synthesis involves the utilization of bio-based feedstocks. Furan (B31954) derivatives can be sourced from renewable biomass, and future research could focus on integrating these bio-derived starting materials into the synthesis of this compound. researchgate.netunive.itrug.nl
Exploration of Novel Catalytic Transformations and Reaction Pathways
The two bromine atoms on the furan ring of this compound are prime handles for a variety of catalytic cross-coupling reactions. Future research will undoubtedly delve deeper into exploring the regioselectivity and scope of these transformations to create a diverse array of substituted furan derivatives.
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C, C-N, and C-O bond formation. Key areas of exploration for this compound include:
Suzuki-Miyaura Coupling: This reaction would enable the introduction of aryl, heteroaryl, or vinyl substituents by coupling with boronic acids or their derivatives. A key research question will be the regioselective coupling at the C4 or C5 position, which can be influenced by the catalyst, ligands, and reaction conditions. nih.govnih.gov Studies on dibrominated thiophenes have shown that regioselective Suzuki couplings are feasible, suggesting a similar potential for dibromofurans. nih.gov
Sonogashira Coupling: This would allow for the introduction of alkyne moieties, which are valuable functional groups for further transformations in medicinal chemistry and materials science. rug.nl The regioselective Sonogashira coupling of polyhalogenated heterocycles has been demonstrated, providing a basis for its application to this compound. rug.nl
Buchwald-Hartwig Amination: This reaction would facilitate the formation of C-N bonds, leading to the synthesis of aminofurans, which are important scaffolds in pharmacologically active compounds. The development of catalyst systems that can selectively functionalize one of the C-Br bonds would be a significant advancement. unive.it
Beyond these established methods, research into novel catalytic cycles and metal-free coupling reactions will also be a key area of interest.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to perform multi-step syntheses in a continuous fashion. vapourtec.comyoutube.combeilstein-journals.org The integration of the synthesis and subsequent functionalization of this compound into flow chemistry platforms is a promising area for future research.
Given that bromination reactions can be hazardous, performing them in a continuous flow reactor can significantly improve safety by minimizing the volume of reactive intermediates at any given time. nih.govnih.gov Furthermore, the precise control offered by flow systems can lead to higher yields and selectivities in the synthesis of the target molecule.
Automated synthesis platforms, often coupled with flow chemistry, can accelerate the exploration of the chemical space accessible from this compound. researchgate.net By systematically varying reaction partners and conditions in a high-throughput manner, vast libraries of novel furan derivatives can be rapidly synthesized and screened for desired properties. This approach is particularly valuable in drug discovery and materials science.
Advanced Applications in Targeted Chemical Synthesis
This compound is a versatile building block, and future research will focus on leveraging its reactivity to construct complex and valuable molecules. Polysubstituted furans are key structural motifs in a wide range of natural products and biologically active compounds. researchgate.netnih.govmdpi.comacs.orgmdpi.comrsc.orgnumberanalytics.comsemanticscholar.org
The ability to selectively functionalize the two bromine atoms, the ester group, and potentially the furan ring itself, allows for a divergent synthetic strategy. For instance, sequential cross-coupling reactions could be employed to introduce different substituents at the C4 and C5 positions, leading to highly functionalized and unsymmetrical furan derivatives. nih.gov These derivatives could then serve as key intermediates in the total synthesis of complex natural products or as scaffolds for the development of new pharmaceutical agents.
In materials science, the incorporation of highly substituted furan rings into conjugated polymers can influence their electronic and photophysical properties. This compound could serve as a monomer or a precursor to monomers for the synthesis of novel organic electronic materials.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4,5-dibromofuran-2-carboxylate, and how is purity ensured?
- Methodological Answer : The compound is typically synthesized via bromination of ethyl furan-2-carboxylate using bromine or -bromosuccinimide (NBS) under controlled conditions. Purification is achieved via recrystallization, with a reported melting point of 57.5–58°C. Analytical techniques such as -NMR and -NMR are used to confirm regioselectivity and purity, while GC-MS or HPLC can detect residual solvents or byproducts .
Q. What spectroscopic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : -NMR identifies proton environments (e.g., ester methyl group at ~1.3 ppm, furan protons). -NMR confirms carbonyl (C=O) and brominated carbons.
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (, MW 283.9).
- IR Spectroscopy : Confirms ester C=O stretch (~1720 cm) and furan ring vibrations .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer : Use chemical impermeable gloves (nitrile), fume hoods, and eye protection. Avoid inhalation of dust or vapors. In case of skin contact, wash immediately with soap and water. Store in a cool, dry place away from incompatible materials (e.g., strong oxidizers). Spills should be contained using inert absorbents and disposed of as hazardous waste .
Advanced Research Questions
Q. How can regioselectivity in cross-coupling reactions involving this compound be optimized?
- Methodological Answer : The 2-position of the furan ring is sterically and electronically favored for reactions like Stille coupling. For example, coupling with tributyl(3-methylbut-2-en-1-yl)stannane selectively yields 2-substituted products (73% yield). Catalysts (e.g., Pd(PPh)) and solvent polarity (e.g., DMF vs. THF) significantly influence selectivity. Computational modeling (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer : Use single-crystal X-ray diffraction with SHELX software for refinement. For twinned crystals, employ the TwinRotMat option in SHELXL. Validate hydrogen bonding and packing using Mercury visualization tools. Cross-check with spectroscopic data to resolve discrepancies in bond lengths or angles .
Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electrophilic centers. Calculate activation energies for bromine displacement at C4 vs. C5. Compare with experimental kinetic data (e.g., ) to validate models. TD-DFT can simulate UV-Vis spectra for intermediate detection .
Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?
- Methodological Answer :
- Side Reactions : Bromine excess can lead to over-bromination. Use stoichiometric control and in-situ monitoring (e.g., Raman spectroscopy).
- Purification : Recrystallization efficiency drops at larger scales. Switch to column chromatography (silica gel, hexane/EtOAc) or fractional distillation under reduced pressure (bp 83–86°C/10 mmHg for analogs) .
Q. How does this compound serve as a precursor in heterocyclic drug discovery?
- Methodological Answer : The ester group enables hydrolysis to carboxylic acid for further functionalization (e.g., amidation). Bromines facilitate Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups. Applications include antimicrobial or antitumor agents, as seen in analogs like dibromothiophene carboxylates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
